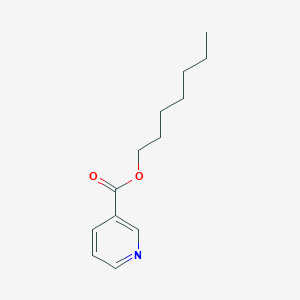
alpha-(2-(Dimethylamino)ethyl)indole-3-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sari-59-801 , belongs to the class of 3-alkylindoles . The indole scaffold, characterized by its benzopyrrole structure, plays a crucial role in various synthetic drug molecules and natural compounds. Physically, it appears as a crystalline, colorless substance with a distinct odor .
Preparation Methods
Synthetic Routes:: The synthetic preparation of alpha-(2-(Dimethylamino)ethyl)indole-3-methanol involves several steps. One common approach is the condensation reaction between an appropriate indole derivative (such as indole-3-carboxaldehyde) and N,N-dimethylethylenediamine . The reaction proceeds under suitable conditions to yield the desired compound.
Industrial Production:: While specific industrial production methods may not be widely documented, research laboratories typically synthesize this compound using scalable synthetic routes. Optimization for large-scale production would involve considerations of cost, efficiency, and safety.
Chemical Reactions Analysis
Reactivity:: Alpha-(2-(Dimethylamino)ethyl)indole-3-methanol can undergo various chemical reactions due to its indole nucleus. These reactions include:
Oxidation: Oxidative processes can modify the indole moiety.
Reduction: Reduction reactions may lead to the formation of reduced derivatives.
Substitution: Electrophilic substitution occurs readily on the indole ring due to its π-electron delocalization.
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or chromic acid (H~2~CrO~4~) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are commonly used.
Substitution: Various electrophiles (e.g., halogens, acyl chlorides) react with the indole ring.
Major Products:: The specific products formed depend on the reaction conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could lead to indole-3-methylamine derivatives.
Scientific Research Applications
Alpha-(2-(Dimethylamino)ethyl)indole-3-methanol finds applications across multiple fields:
Chemistry: As a versatile building block for designing new compounds.
Biology: Potential use in studying cellular processes and signaling pathways.
Medicine: Investigated for its pharmacological properties, including antiviral, anti-inflammatory, and anticancer effects.
Industry: May serve as a precursor for drug development.
Mechanism of Action
The exact mechanism by which alpha-(2-(Dimethylamino)ethyl)indole-3-methanol exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s worth noting that indole derivatives exhibit diverse biological activities. Researchers continue to explore their unique features and therapeutic potential .
Properties
CAS No. |
101264-47-5 |
|---|---|
Molecular Formula |
C13H18N2O |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(1H-indol-3-yl)propan-1-ol |
InChI |
InChI=1S/C13H18N2O/c1-15(2)8-7-13(16)11-9-14-12-6-4-3-5-10(11)12/h3-6,9,13-14,16H,7-8H2,1-2H3 |
InChI Key |
HFOWQNTXLGHABX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(C1=CNC2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B12010222.png)

![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-(1-naphthyl)acetamide](/img/structure/B12010235.png)
![N'-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12010241.png)



![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B12010263.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12010277.png)

![[4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12010303.png)
![1-[(4-Bromophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12010304.png)
